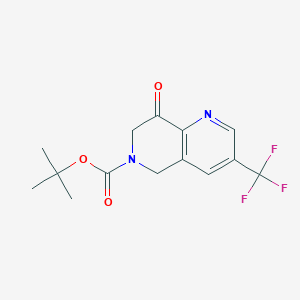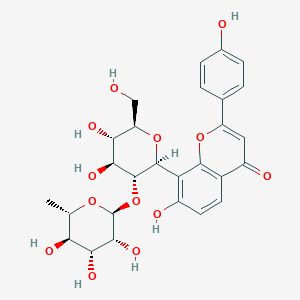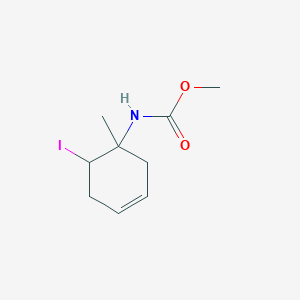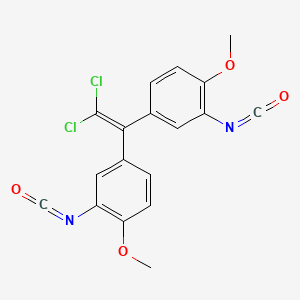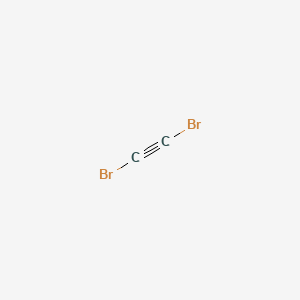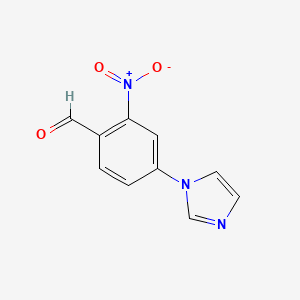![molecular formula C18H39NO3 B14170812 N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine CAS No. 926294-44-2](/img/structure/B14170812.png)
N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine is a chemical compound with the molecular formula C18H39NO3. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chain and hydrophilic ethoxy groups, making it an effective emulsifier and detergent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine typically involves the reaction of dodecyl alcohol with ethylene oxide to form dodecyloxyethanol. This intermediate is then reacted with additional ethylene oxide units to produce the triethylene glycol monododecyl ether. Finally, the resulting compound is reacted with methylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors capable of handling the exothermic nature of ethylene oxide reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures and pressures are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces corresponding oxides and carboxylic acids.
Reduction: Yields simpler amines and alcohols.
Substitution: Results in the formation of new substituted compounds with different functional groups.
Applications De Recherche Scientifique
N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a detergent in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, personal care products, and cleaning agents
Mécanisme D'action
The mechanism of action of N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to emulsify and solubilize hydrophobic substances in aqueous solutions. It interacts with lipid bilayers and proteins, disrupting their structure and enhancing the permeability of cell membranes. This makes it effective in applications such as cell lysis and drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylene glycol monododecyl ether: Similar in structure but lacks the methylamine group.
Dodecyltriethylene glycol: Another surfactant with similar hydrophobic and hydrophilic properties.
Polyethylene glycol dodecyl ether: A related compound with varying lengths of ethylene glycol units
Uniqueness
N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine is unique due to its specific combination of a long hydrophobic dodecyl chain and multiple ethoxy groups, along with a methylamine group. This structure provides it with distinct surfactant properties, making it highly effective in emulsification and solubilization processes. Its ability to interact with both hydrophobic and hydrophilic substances sets it apart from other similar compounds .
Propriétés
Numéro CAS |
926294-44-2 |
|---|---|
Formule moléculaire |
C18H39NO3 |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
N-[2-(2-dodecoxyethoxy)ethoxy]-N-methylmethanamine |
InChI |
InChI=1S/C18H39NO3/c1-4-5-6-7-8-9-10-11-12-13-14-20-15-16-21-17-18-22-19(2)3/h4-18H2,1-3H3 |
Clé InChI |
PQCOSCDHKBKLHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCOCCON(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


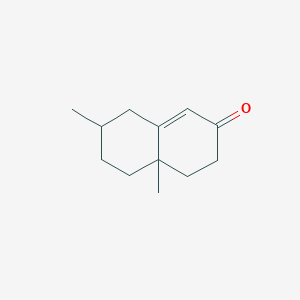
![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)
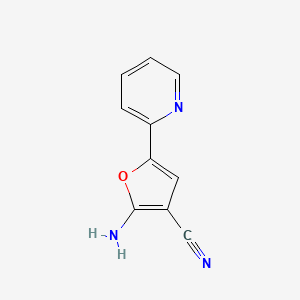
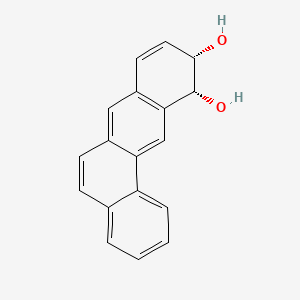
![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
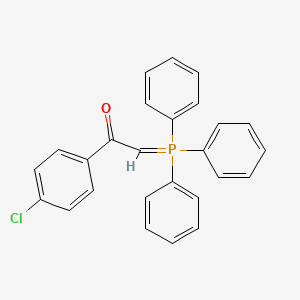
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
